molecular formula C44H51NO18 B12408277 C12FDGlcU

C12FDGlcU

Cat. No.: B12408277
M. Wt: 881.9 g/mol
InChI Key: BCUYISQZSHBHEJ-ASDHSWNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is primarily used in scientific research for detecting beta-glucuronidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12FDGlcU involves multiple steps, starting with the preparation of the core fluorescein structure, followed by the attachment of the glucuronic acid moiety and the dodecanoylamino group. The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

C12FDGlcU undergoes hydrolysis when exposed to beta-glucuronidase, resulting in the cleavage of the glucuronic acid moiety and the release of a fluorescent signal. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological assays .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase and a suitable buffer system to maintain the pH. The reaction can be monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 495 nm and 518 nm, respectively .

Major Products

The major product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence and can be easily detected using standard laboratory equipment .

Scientific Research Applications

C12FDGlcU is widely used in scientific research for detecting beta-glucuronidase activity in various biological samples. Its applications include:

    Chemistry: Used as a probe for studying enzyme kinetics and inhibitor screening

    Biology: Employed in cell biology to monitor beta-glucuronidase expression and activity in live cells

    Medicine: Utilized in diagnostic assays for detecting beta-glucuronidase activity in clinical samples

    Industry: Applied in quality control processes for enzyme production and activity testing

Mechanism of Action

C12FDGlcU exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the release of fluorescein, which emits a fluorescent signal. This mechanism allows for the sensitive and specific detection of beta-glucuronidase activity in various biological samples .

Comparison with Similar Compounds

C12FDGlcU is a lipophilic analog of fluorescein di-beta-D-glucuronic acid. Similar compounds include:

    Fluorescein di-beta-D-glucuronic acid: A hydrophilic analog used for similar applications but with different solubility properties

    4-Methylumbelliferyl-beta-D-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different fluorescence properties

This compound is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively, making it suitable for intracellular studies .

Properties

Molecular Formula

C44H51NO18

Molecular Weight

881.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1

InChI Key

BCUYISQZSHBHEJ-ASDHSWNRSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O

Origin of Product

United States

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